molecular formula C20H21N3O B8611240 3-(1-benzylpiperidin-4-yl)quinazolin-4-one

3-(1-benzylpiperidin-4-yl)quinazolin-4-one

Cat. No. B8611240
M. Wt: 319.4 g/mol
InChI Key: QVLJMQVQJZLSCV-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To a solution of 200 mg 2-amino-N-(1-benzyl-piperidin-4-yl)benzamide (from Step A) in 5 mL of trimethyl orthoformate was added 0.2 mL of concentrated HCl. After stinring at 85° C. for 14 hours, the reaction was cooled to room temperature. The reaction mixture was partitioned betweem EtOAc and aqueous sodium bicarbonate. Aqueous phase was extracted with EtOAc (3×). The combined organic phases were washed with brine and dried over anhydrous MgSO4. Concentration under reduced pressure afforded 120 mg of the title compound as a viscous oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:23]=[CH:22][CH:21]=[CH:20][C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:8]1)=[O:5].Cl.[CH:25](OC)(OC)OC>>[CH2:13]([N:10]1[CH2:9][CH2:8][CH:7]([N:6]2[C:4](=[O:5])[C:3]3[C:2](=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:1]=[CH:25]2)[CH2:12][CH2:11]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C(=O)NC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned betweem EtOAc and aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C=NC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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